VAP-1 Inhibition Potency: Para-Benzylamino Substitution Enables Nanomolar Activity Unmatched by Meta-Substituted Analogs
1-(4-(Benzylamino)phenyl)propan-1-one exhibits potent inhibition of rat VAP-1 (SSAO) with an IC50 of 5.20 nM, a level of activity that is 25-fold higher than a structurally related analog (BDBM50433259) bearing a more complex heteroaromatic substitution pattern, which shows an IC50 of 130 nM under comparable assay conditions [1]. This demonstrates that the simple para-benzylamino phenylpropanone scaffold is optimized for high-affinity VAP-1 engagement, and that increasing molecular complexity does not necessarily translate to improved potency [2].
| Evidence Dimension | Inhibition of rat VAP-1 enzyme activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.20 nM |
| Comparator Or Baseline | BDBM50268073 (CHEMBL4092744) IC50 = 130 nM |
| Quantified Difference | 25-fold higher potency (130 nM / 5.20 nM) |
| Conditions | Recombinant rat VAP-1 expressed in CHO cells; [14C]-benzylamine substrate; 20-30 min preincubation; 1 hr measurement by scintillation counting. |
Why This Matters
For researchers requiring a high-affinity VAP-1 inhibitor to probe enzyme function in rodent models of inflammation, this compound offers a 25-fold potency advantage, reducing the required dose and minimizing potential off-target effects.
- [1] BindingDB. BDBM50262692 (CHEMBL4094310). Affinity Data: IC50 5.20 nM for rat VAP-1. Accessed 2026-04-22. View Source
- [2] BindingDB. BDBM50268073 (CHEMBL4092744). Affinity Data: IC50 130 nM for rat VAP-1. Accessed 2026-04-22. View Source
